Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of sulfur spirocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this class of molecules. Sulfur spirocycles, with their rigid three-dimensional structures and reactive sulfur moieties, demand a nuanced approach to method development. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you develop robust analytical methods and troubleshoot common issues encountered in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Part 1: HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography is often the primary choice for the analysis of sulfur spirocycles, particularly for non-volatile or thermally labile compounds. However, achieving optimal separation requires careful consideration of potential interactions between the analyte, stationary phase, and mobile phase.
Frequently Asked Questions: HPLC Method Setup
Q1: How do I select the right HPLC column for my sulfur spirocycle?
A1: The choice of column is the foundation of your separation. For sulfur spirocycles, a modern, high-purity silica C18 column is the universal starting point for reversed-phase chromatography. The key is to minimize secondary interactions that can lead to poor peak shape.
-
For Neutral or Acidic Spirocycles: A standard end-capped C18 column often provides excellent retention and peak shape.
-
For Basic Spirocycles: These compounds are prone to strong ionic interactions with residual acidic silanol groups on the silica surface, which is a primary cause of severe peak tailing.[1][2] To mitigate this, select a column with advanced surface deactivation, such as one with polar-embedded phases or extensive end-capping, which shield the silanols.[3]
-
For Chiral Spirocycles: If you need to separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are the most versatile and successful for a wide range of chiral compounds, including those with chiral sulfur centers.[4][5] A screening approach using several different CSPs is often the most efficient path to finding a suitable separation.[6][7]
Q2: What are the best starting conditions for my mobile phase?
A2: For reversed-phase HPLC, a simple mobile phase of acetonitrile (ACN) and water is the best starting point. ACN is often preferred over methanol as its lower viscosity leads to higher efficiency and lower backpressure.
-
pH Control is Critical: The mobile phase pH must be stable and controlled, especially for ionizable spirocycles.[8] A buffer should be used if the analyte's pKa is within 1.5 units of the mobile phase pH. For basic compounds prone to tailing, operating at a low pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid) protonates the basic functional groups and suppresses unwanted interactions with silanols.[2]
-
Solvent Quality: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases to avoid baseline noise, drift, and ghost peaks.[8][9]
Q3: Which detector is most suitable for sulfur spirocycles?
A3: Detector selection depends on the analyte's properties and the required sensitivity.
-
UV/Vis Detector: This is the most common detector in HPLC.[10] It is suitable if your spirocycle contains a chromophore (e.g., an aromatic ring). A Photodiode Array (PDA) detector is highly recommended as it provides spectral data across multiple wavelengths, which can help in peak identification and purity assessment.[10]
-
Charged Aerosol Detector (CAD): CAD is a near-universal detector that is not dependent on the presence of a chromophore.[11] It provides a more uniform response for different analytes, making it excellent for impurity profiling and analysis of compounds that lack UV absorbance.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, offering molecular weight and structural information for unambiguous peak identification.[10] This is particularly valuable when dealing with complex matrices or when needing to differentiate between isomers.
HPLC Troubleshooting Guide
Q4: My peak is tailing severely. What is the cause and how do I fix it?
A4: Peak tailing is the most common issue in HPLC and often points to undesirable secondary interactions.[1][3] For sulfur spirocycles, especially those with basic nitrogen groups, the primary cause is the interaction with acidic silanol groups on the column packing material.[2]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to your mobile phase. This protonates the silanol groups, minimizing their interaction with basic analytes.[2]
-
Use a Highly Deactivated Column: Switch to a column specifically designed for basic compounds, such as one with a polar-embedded phase or improved end-capping.[3]
-
Check for Column Overload: Inject a 1:10 dilution of your sample. If the peak shape improves, you are overloading the column. Reduce the injection volume or sample concentration.[8]
-
Investigate Extra-Column Effects: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") between the column and detector to minimize dead volume.[3]
Below is a logical workflow for troubleshooting peak tailing in HPLC.
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IsBasic [label="Is the spirocycle a basic compound?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
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CheckExtraColumn [label="Action: Check for extra-column volume\n(long tubing, large flow cell).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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UseMS [label="Action: Use MS detector or change\nseparation selectivity to confirm.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ProblemSolved [label="Problem Resolved", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> IsBasic;
IsBasic -> LowerpH [label=" Yes "];
IsBasic -> CheckOverload [label=" No / Unsure "];
LowerpH -> CheckColumn [label=" Tailing Persists "];
LowerpH -> ProblemSolved [label=" Tailing Improved "];
CheckOverload -> Overload_Q;
Overload_Q -> ReduceConc [label=" Yes "];
Overload_Q -> CheckColumn [label=" No "];
ReduceConc -> ProblemSolved;
CheckColumn -> CheckExtraColumn [label=" Yes "];
CheckColumn -> ChangeColumn [label=" No "];
ChangeColumn -> ProblemSolved;
CheckExtraColumn -> Interferent_Q [label=" No Issues Found "];
Interferent_Q -> UseMS [label=" Possible "];
Interferent_Q -> ProblemSolved [label=" Unlikely "];
}
Caption: HPLC Peak Tailing Troubleshooting Workflow
Q5: My retention times are shifting between injections. What should I check?
A5: Unstable retention times are a sign of an inconsistent system or changing column chemistry.[8][12]
Troubleshooting Checklist:
-
Mobile Phase Composition: An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[13] Prepare mobile phases gravimetrically for accuracy and ensure adequate degassing to prevent pump cavitation.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For gradient methods, this may require flushing with 10-20 column volumes.[12]
-
Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant retention time drift.[12]
-
Pump Performance: Check for pressure fluctuations, which could indicate a leak or a problem with the pump's check valves.[14]
Q6: My chiral separation is not working. What can I do to improve it?
A6: Chiral separations can be challenging and often require empirical screening. If you are not seeing any separation of your enantiomers, several factors could be at play.
Optimization Strategies:
-
Change the Mobile Phase Mode: Chiral stationary phases can be operated in normal-phase, reversed-phase, and polar organic modes. These modes offer complementary selectivities. If reversed-phase doesn't work, try a normal-phase mobile phase like hexane/isopropanol.[6]
-
Screen Different Columns: There is no single "best" chiral column. Screening a set of columns with different chiral selectors (e.g., polysaccharide vs. macrocyclic antibiotic) is the most effective approach.[5]
-
Adjust Mobile Phase Modifiers: Small amounts of additives (e.g., acids, bases, or different alcohols) can dramatically alter the interactions between the analyte and the chiral stationary phase, leading to improved resolution.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the subtle energetic differences in the diastereomeric complexes formed on the column, improving resolution.
Part 2: GC Method Development & Troubleshooting
Gas Chromatography is a powerful technique for volatile and thermally stable sulfur spirocycles. Its high resolving power makes it ideal for separating complex mixtures. However, the high temperatures and active surfaces within a GC system can pose significant challenges for sulfur-containing compounds.
Frequently Asked Questions: GC Method Setup
Q7: When should I choose GC over HPLC for my sulfur spirocycle?
A7: Choose GC if your compound is volatile enough to be vaporized without breaking down. A simple test is to perform a Thermogravimetric Analysis (TGA) to determine the decomposition temperature. If the compound is stable well above its boiling point, GC is a viable option. GC is particularly advantageous for separating volatile isomers that may be difficult to resolve by HPLC.[15]
Q8: What is the best GC column for analyzing sulfur spirocycles?
A8: A low-to-mid polarity column is a good starting point.
-
5% Phenyl-Methylpolysiloxane (e.g., DB-5, Rtx-5): This is an excellent, general-purpose column for initial method development. It provides good separation for a wide range of compounds based primarily on boiling point.
-
Inertness is Key: Sulfur compounds are notoriously susceptible to adsorption on active sites within the GC system (e.g., metal surfaces, silanols in the liner or column).[16] Always use columns and liners that are specifically deactivated to ensure good peak shape and recovery for active compounds.
Q9: Why is a sulfur-selective detector so important for this analysis?
A9: While a mass spectrometer (MS) is a powerful detector, sulfur-selective detectors offer unparalleled advantages for this specific application.
-
Sulfur Chemiluminescence Detector (SCD): The SCD is the gold standard for sulfur analysis.[17][18] It provides a linear and equimolar response to sulfur compounds, meaning the peak area is directly proportional to the amount of sulfur, regardless of the compound's structure.[19] It is highly selective and sensitive, with picogram-level detection limits, and it does not suffer from quenching (signal suppression) by co-eluting hydrocarbons.[17][19]
-
Pulsed Flame Photometric Detector (PFPD): The PFPD is another excellent sulfur-selective detector that is more robust and less expensive than an SCD.[20] It also offers high sensitivity and selectivity, making it easier to find trace-level sulfur spirocycles in complex matrices where they would be invisible to an MS or FID detector.[21]
-
Benefit over MS: In complex samples, the mass spectrum of a spirocycle might be obscured by matrix components or be very similar to that of an isomer, leading to ambiguous identification.[15] A sulfur-selective detector confirms that the peak contains sulfur, drastically simplifying identification.[21]
GC Troubleshooting Guide
Q10: I am injecting my sulfur spirocycle, but I see no peak or a very small, broad peak. What is happening?
A10: This is a classic symptom of either thermal degradation in the hot injector or active site adsorption within the GC flow path.[22] Sulfur compounds are particularly prone to these issues.
Troubleshooting Steps:
-
Lower the Inlet Temperature: The inlet is the most common site of thermal degradation.[22] Reduce the inlet temperature in 25 °C increments. The optimal temperature is the lowest one that allows for efficient volatilization without causing peak broadening.
-
Use an Inert Liner: Replace your standard liner with one made of deactivated glass. A liner with glass wool can have active sites; consider a liner without wool or one with deactivated wool.
-
Perform Inlet Maintenance: Regularly replace the septum and liner, and trim the first few centimeters of the column. This removes accumulated non-volatile residues and active sites.[16]
-
Try a Cool On-Column Injection: If the compound is highly labile, a cool on-column injection deposits the sample directly onto the column without passing through a hot inlet, minimizing the risk of degradation.
The following diagram outlines the decision-making process when a compound is lost during GC analysis.
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node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];
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// Nodes
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CheckDegradation [label="Possibility 1: Thermal Degradation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
CheckAdsorption [label="Possibility 2: Active Site Adsorption", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
LowerInletTemp [label="Action: Lower inlet temperature\nby 25-50 °C.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
UseOnColumn [label="Action: Try Cool On-Column\ninjection if available.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
InletMaintenance [label="Action: Perform inlet maintenance.\n(Replace liner, septum, trim column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
UseInert [label="Action: Use a new, highly\ndeactivated liner and column.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Derivatize [label="Advanced Solution:\nConsider derivatization to block\nactive sites on the molecule.", fillcolor="#34A853", fontcolor="#FFFFFF"];
ProblemSolved [label="Problem Resolved", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> CheckDegradation;
Start -> CheckAdsorption;
CheckDegradation -> LowerInletTemp;
LowerInletTemp -> UseOnColumn [label=" Still no peak "];
CheckAdsorption -> InletMaintenance;
InletMaintenance -> UseInert [label=" Still no peak "];
UseOnColumn -> ProblemSolved;
UseInert -> Derivatize [label=" Still no peak "];
Derivatize -> ProblemSolved;
}
Caption: Troubleshooting Analyte Loss in GC
Q11: The GC-MS identification of my spirocycle is ambiguous because its retention time and mass spectrum are similar to another compound. How can I be sure of my peak identity?
A11: This is a known issue, for example, with spiro[2.4]hepta-4,6-diene and its isomer toluene, which have nearly identical retention indices on standard nonpolar columns.[15] Relying on a single column and MS data is insufficient.
Confirmation Strategies:
-
Use a Sulfur-Selective Detector: As mentioned in Q9, running the sample on a system with an SCD or PFPD will definitively confirm if the peak contains sulfur.
-
Two-Dimensional GC (GCxGC): Comprehensive two-dimensional gas chromatography provides a massive increase in peak capacity, allowing for the separation of co-eluting compounds.[23] The sulfur compounds can then be identified using an SCD.
-
Analysis on a Different Column: Analyze the sample on a column with a different stationary phase chemistry (e.g., a wax column or a more polar cyano-propyl phase). Isomers that co-elute on one phase will often separate on another.
Q12: Should I consider derivatization for my sulfur spirocycle?
A12: Derivatization is a powerful tool in GC analysis that can solve several problems.[24] Consider derivatization if:
-
The compound is not volatile enough: Silylation can increase the volatility of compounds containing polar functional groups like -OH or -NH.
-
The compound gives poor peak shape: Derivatizing active functional groups can reduce tailing and improve chromatographic performance.
-
The compound needs improved detector response: For certain detectors, derivatization can introduce a moiety that enhances the signal. For sulfur compounds, derivatization is sometimes used to improve their stability or chromatographic behavior before they reach the detector.[25][26] For example, S-alkylation can be used to create charged derivatives that are more amenable to analysis by ESI-MS.[27]
Part 3: Protocols & Data Tables
Experimental Protocols
Protocol 1: General Purpose GC Inlet Maintenance
-
Cool Down: Cool the GC inlet and oven to a safe temperature (below 40 °C). Turn off the carrier gas flow at the instrument.
-
Remove Column: Carefully unscrew the column nut from the inlet.
-
Remove Liner: Open the inlet and use clean forceps to remove the O-ring and the liner.
-
Clean Inlet: Use a lint-free swab lightly dampened with methanol or acetone to clean the inside surfaces of the inlet.
-
Install New Liner: Place a new, deactivated liner and O-ring into the inlet and secure it.
-
Trim Column: Using a ceramic scoring wafer, trim 5-10 cm from the inlet end of the column to remove any active sites or contamination. Ensure the cut is clean and square.
-
Reinstall Column: Re-insert the column into the inlet to the correct depth for your specific instrument and tighten the nut.
-
Pressurize and Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the column nut and septum nut.
-
Condition: Heat the system to a temperature slightly above your method's maximum temperature to condition the new components before running samples.
Data Presentation
Table 1: Recommended Starting Conditions for HPLC Analysis of Sulfur Spirocycles
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, <3 µm particle size, 100 x 2.1 mm | Good starting point for general reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity, improving peak shape for basic compounds.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally provides better efficiency than methanol. |
| Gradient | 5% to 95% B in 15 minutes | A generic screening gradient to determine the approximate elution time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | A small volume to minimize potential column overload. |
| Detector | PDA (200-400 nm) followed by MS | Provides both UV spectral data and mass information for identification.[10] |
Table 2: Recommended Starting Conditions for GC Analysis of Sulfur Spirocycles
| Parameter | Recommended Starting Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | Inert, general-purpose column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Typical flow rate for a 0.25 mm ID column. |
| Inlet | Split/Splitless | Provides flexibility for different sample concentrations. |
| Inlet Temp. | 250 °C (start here and optimize lower) | A common starting point, but may need to be reduced to prevent degradation.[22] |
| Liner | Deactivated, Single Taper w/o Glass Wool | Inert surface minimizes analyte adsorption. |
| Oven Program | 50 °C (hold 1 min) to 300 °C at 15 °C/min | A standard temperature ramp to elute a wide range of compounds. |
| Detector | Sulfur Chemiluminescence Detector (SCD) | Provides highly sensitive and selective detection of sulfur compounds.[17][19][28] |
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Sulfur Chemiluminescence Detector - Agilent. (n.d.). Agilent Technologies. [Link]
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SCD Technology | Research & Development | SHIMADZU CORPORATION. (n.d.). Shimadzu Corporation. [Link]
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Sulfur Chemiluminescence Detector SCD mod. 8355 - SRA Instruments. (n.d.). SRA Instruments. [Link]
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AC-SeNSe² - Sulfur Selective Detector - PAC. (n.d.). PAC. [Link]
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Agilent Sulfur Chemiluminescence Detector (SCD) Parts - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
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Fracassetti, D., & Vigentini, I. (2018). Occurrence and Analysis of Sulfur Compounds in Wine. In Wine Science. IntechOpen. [Link]
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Andersson, J. T. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(6), 3376-3381. [Link]
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Adam, F., Berthe, C., & Dartiguelongue, C. (2002). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Energy & Fuels, 16(5), 1214-1220. [Link]
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Povarov, V. G., et al. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. Molecules, 27(23), 8565. [Link]
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Schievano, A., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3274. [Link]
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Lu, X., et al. (2006). Analysis of sulfur-containing compounds in crude oil by comprehensive two-dimensional gas chromatography with sulfur chemiluminescence detection. Journal of Chromatography A, 1118(2), 224-230. [Link]
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Gundolf, T., et al. (2020). Exploring the sulfur species in wine by HPLC-ICPMS/MS. Food Chemistry, 305, 125435. [Link]
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Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 10(1), 16. [Link]
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HPLC Troubleshooting Guide - SCION Instruments. (n.d.). SCION Instruments. [Link]
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What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2023, October 28). Chrom Tech. [Link]
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HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2024, August 22). Technology Networks. [Link]
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Boag, M. (2024, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
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HPLC Troubleshooting Guide. (n.d.). Waters. [Link]
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Vipotnik, Z., et al. (2017). Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products. Journal of Separation Science, 40(8), 1779-1786. [Link]
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Jekl, V. (2016). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
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Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
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Morihara, N., et al. (2016). Development of an Analytic Method for Sulfur Compounds in Aged Garlic Extract with the Use of a Postcolumn High Performance Liquid Chromatography Method with Sulfur-Specific Detection. Journal of AOAC International, 99(1), 223-229. [Link]
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Wang, Y., et al. (2023). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. Journal of the American Chemical Society, 145(44), 24209-24219. [Link]
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Types of detectors used in HPLC - Bio-Analysis Centre. (2022, June 1). Bio-Analysis Centre. [Link]
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Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. (2024, March 22). Longdom Publishing. [Link]
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Li, D., et al. (2016, November 22). Two Detector Solution to Analyzing Sulfur. Restek Resource Hub. [Link]
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Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method. (2014). Analytical Methods, 6(16), 6379-6387. [Link]
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Menchikov, L. G., Nefedov, O. M., & Zenkevich, I. G. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Russian Chemical Bulletin, 66(3), 491-496. [Link]
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Analysis of low-boiling sulfur-containing compounds. (2011). Agilent Technologies. [Link]
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Common Sources Of Error in Gas Chromatography. (2025, February 8). ALWSCI. [Link]
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell. [Link]
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Sýkora, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. [Link]
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Chiral Separation Using SFC and HPLC. (2016). Shimadzu Corporation. [Link]
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Chromatography Detectors | UPLC/UHPLC, HPLC & SFC Detectors. (n.d.). Waters. [Link]
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GC compound responses lower than expected? Maybe this will help. (2013, December 10). Restek. [Link]
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Determination of Elemental Sulfur in Bottom Sediments Using High-Performance Liquid Chromatography. (2016). ResearchGate. [Link]
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Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. (n.d.). Shimadzu Corporation. [Link]
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Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. (n.d.). Shimadzu Corporation. [Link]
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Klee, M. (2023, December 8). Activity and Decomposition. Separation Science. [Link]
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Moparthy, K. K., et al. (2023). Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. Research Journal of Pharmacy and Technology, 16(5), 2133-2139. [Link]
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